molecular formula C13H24FN3O B7641500 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide

1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide

Cat. No. B7641500
M. Wt: 257.35 g/mol
InChI Key: VSIXZLRQPBBSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4'-F-PPP and is a derivative of the well-known drug, 4-methylaminorex. 4'-F-PPP has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with the dopamine transporter. This compound is able to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to increase dopamine signaling, leading to effects such as increased locomotor activity and increased reward-seeking behavior. Additionally, 4'-F-PPP has also been found to have effects on serotonin and norepinephrine signaling, although these effects are less well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide in lab experiments is its high affinity for the dopamine transporter. This makes it a potential candidate for use in studies related to dopamine transporters. However, one of the limitations of using this compound is its potential for abuse. 4'-F-PPP is a derivative of 4-methylaminorex, which is a Schedule I controlled substance in the United States.

Future Directions

There are several potential future directions for research related to 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide. One potential direction is the further study of its effects on serotonin and norepinephrine signaling. Additionally, this compound could also be studied for its potential use in the treatment of disorders related to dopamine signaling, such as Parkinson's disease. Finally, further research could also be done to develop analogs of 4'-F-PPP with improved selectivity and reduced potential for abuse.

Synthesis Methods

The synthesis of 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 4-methylaminorex with 3-fluoropropyl chloride in the presence of a base. The resulting product is then treated with pyrrolidine-2-carboxylic acid to obtain this compound.

Scientific Research Applications

1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for the dopamine transporter, making it a potential candidate for use in studies related to dopamine transporters. Additionally, 4'-F-PPP has also been studied for its potential use in studies related to serotonin and norepinephrine transporters.

properties

IUPAC Name

1-[1-(3-fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24FN3O/c14-6-2-7-16-9-4-11(5-10-16)17-8-1-3-12(17)13(15)18/h11-12H,1-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIXZLRQPBBSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)CCCF)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.